4-((3-((呋喃-2-基甲基)磺酰基)氮杂环丁烷-1-基)磺酰基)-1-甲基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

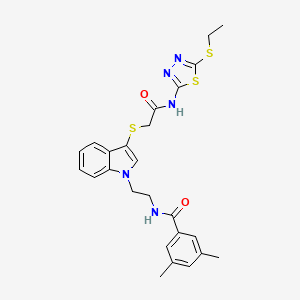

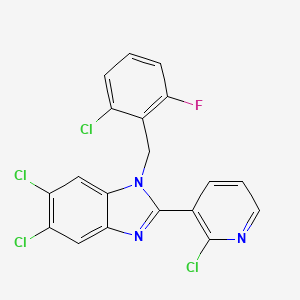

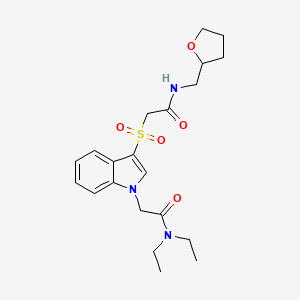

The compound “4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole” is a complex organic molecule. It contains several functional groups, including a furan ring, a sulfonyl group, an azetidine ring, and an imidazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, azetidine, and imidazole rings would contribute to the rigidity of the molecule, while the sulfonyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would all play a role.作用机制

The mechanism of action of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole involves the inhibition of protein kinase. This enzyme plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting this enzyme, 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole can prevent the development and progression of various diseases, including cancer, inflammation, and cardiovascular diseases.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole have been extensively studied. This compound has been found to have potent anti-cancer and anti-inflammatory properties. It has also been found to have beneficial effects on cardiovascular health. However, further studies are required to determine the full extent of its biochemical and physiological effects.

实验室实验的优点和局限性

The advantages of using 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole in lab experiments include its high potency and specificity for protein kinase inhibition. It is also relatively easy to synthesize, making it an ideal lead compound for drug discovery. However, its limitations include its potential toxicity and limited solubility in water, which may limit its use in certain experiments.

未来方向

There are several future directions for the study of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are required to determine the full extent of its biochemical and physiological effects, as well as its potential toxicity and side effects.

合成方法

The synthesis of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole involves several steps. The first step involves the reaction of furan-2-ylmethanethiol with chlorosulfonyl isocyanate to form 3-(furan-2-ylmethylsulfonyl)azetidin-1-amine. The second step involves the reaction of the above compound with 1-methylimidazole to form the final product, 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole. This synthesis method has been optimized to ensure high yield and purity of the final product.

科学研究应用

抗菌活性

3-芳基-3-(呋喃-2-基)丙酸衍生物的合成涉及在布朗斯特超强酸 TfOH 中使用芳烃对碳-碳双键进行加氢芳基化。 这些衍生物对酵母样真菌,包括白色念珠菌,表现出良好的抗菌活性 。 进一步研究可以探索它们对其他病原体的功效。

药物化学

作为一种合成化合物,(3-((呋喃-2-基甲基)磺酰基)氮杂环丁烷-1-基)(呋喃-3-基)甲酮在药物化学领域得到了广泛的研究。 研究人员可以考虑其独特的结构特征和与生物靶标的潜在相互作用,研究其作为药物候选者的潜力。

安全和危害

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.

属性

IUPAC Name |

4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5S2/c1-14-7-12(13-9-14)22(18,19)15-5-11(6-15)21(16,17)8-10-3-2-4-20-10/h2-4,7,9,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUSIQQXMPLPFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid](/img/structure/B2465993.png)

![N-(4-bromophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2466004.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2466005.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2466006.png)